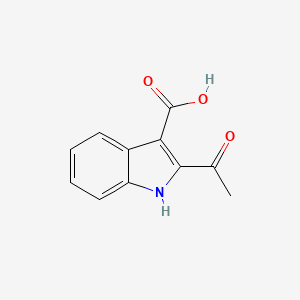

2-acetyl-1H-indole-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFWJAMUHPEUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392031 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78839-04-0 | |

| Record name | 2-acetyl-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-acetyl-1H-indole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-acetyl-1H-indole-3-carboxylic acid

Introduction

This compound is a bifunctional heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active molecules.[1][2] The presence of both a carboxylic acid at the C3 position and an acetyl group at the C2 position makes this molecule a highly versatile synthetic intermediate. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indole ring, while the functional groups themselves offer multiple handles for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The combination of a polar carboxylic acid, a moderately polar acetyl group, and the aromatic indole core results in a compound with limited aqueous solubility but good solubility in polar organic solvents like DMSO, DMF, and hot alcohols.[3] The capacity for intermolecular hydrogen bonding via the carboxylic acid and N-H groups suggests a relatively high melting point.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Monoisotopic Mass | 203.05824 Da | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | [4] |

| InChI | InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | [4] |

| InChIKey | SIFWJAMUHPEUPM-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.6 | [4] |

Synthesis Pathway: The Japp-Klingemann Reaction

A robust and widely adopted method for the synthesis of indole-2-carboxylic acid derivatives is the Japp-Klingemann reaction, followed by Fischer indole cyclization.[2][5][6] This strategic approach allows for the construction of the indole core with the desired substitution pattern from acyclic precursors. The key is the reaction between an aryl diazonium salt and a β-dicarbonyl compound, which in this case would be a derivative of acetoacetic ester to install the C2-acetyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Japp-Klingemann and Fischer Cyclization

Step 1: Arylhydrazone Formation (Japp-Klingemann Reaction)

-

Diazotization: Dissolve the starting aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

-

Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Cool to 0 °C and add a solution of sodium ethoxide (2.0 eq). The base deprotonates the active methylene compound, forming a nucleophilic enolate.

-

Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which spontaneously eliminates the chloro and ester groups under basic conditions to form the desired arylhydrazone.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Indole Formation (Fischer Indole Cyclization)

-

Cyclization: Add the crude arylhydrazone from Step 1 to polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄ in ethanol). Heat the mixture (typically 80-100 °C). The acid catalyzes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[7]

-

Workup: Cool the reaction mixture and pour it onto crushed ice. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. This step yields ethyl 2-acetyl-1H-indole-3-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Saponification: Dissolve the indole ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Reflux the mixture until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold, dilute HCl. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Spectroscopic Characterization

Accurate structural elucidation is paramount for any research chemical. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint for this compound.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -COOH Proton | > 12 ppm (broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding. |

| Indole N-H | > 10 ppm (broad singlet) | Deshielded proton on nitrogen within an aromatic system. | |

| Aromatic Protons | 7.0 - 8.2 ppm (multiplets) | Protons on the benzene ring of the indole core. | |

| Acetyl -CH₃ Protons | ~2.7 ppm (singlet) | Protons on a methyl group adjacent to a carbonyl, deshielded by the C=O group.[8] | |

| ¹³C NMR | Acetyl C=O | ~195 ppm | Ketonic carbonyl carbon. |

| Carboxyl C=O | ~170 ppm | Carboxylic acid carbonyl carbon.[9] | |

| Indole & Benzene Carbons | 110 - 140 ppm | Aromatic carbons of the fused ring system. | |

| Acetyl -CH₃ Carbon | ~30 ppm | Aliphatic methyl carbon. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[9][10] |

| N-H Stretch | ~3400 cm⁻¹ | Stretching vibration of the N-H bond on the indole ring. | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | Carbonyl stretch, frequency lowered by conjugation and hydrogen bonding.[11] | |

| C=O Stretch (Acetyl Ketone) | ~1660 cm⁻¹ | Carbonyl stretch, frequency lowered significantly by conjugation with the electron-rich indole ring.[11] | |

| Mass Spec. | [M-H]⁻ | m/z 202.05 | Deprotonated molecular ion in negative ion mode.[4] |

| [M+H]⁺ | m/z 204.06 | Protonated molecular ion in positive ion mode.[4] | |

| Fragmentation | Loss of H₂O, CO₂, CH₃CO | Common fragmentation patterns for carboxylic acids and acetyl-substituted aromatics. |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three key structural components: the carboxylic acid group, the acetyl group, and the electron-deficient indole ring.

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. 1323. Studies in the indole series. Part III. The Japp–Klingemann reaction / J. Chem. Soc., 1965 [sci-hub.box]

- 7. SYNTHESIS OF 2-ACETYLINDOLE AND ITS REARRANGEMENT INTO 3-ACETYLINDOLE [sioc-journal.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

2-acetyl-1H-indole-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 2-acetyl-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of modern drug design. Within this class, indole-3-carboxylic acids represent a critical subclass, acting as versatile intermediates and key pharmacophores. This technical guide provides a comprehensive overview of a specific, functionally rich derivative: This compound .

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core molecular properties, predicted spectroscopic profile, a plausible synthetic strategy, and the potential therapeutic relevance of this compound. By combining theoretical data with established chemical principles, this guide serves as a foundational resource for leveraging this compound in research and development endeavors.

Core Molecular Properties

The fundamental identity of a chemical compound is defined by its structure and resulting molecular formula and weight. This compound combines the indole ring with two key functional groups: a ketone (the acetyl group) at the C2 position and a carboxylic acid at the C3 position. These groups are critical determinants of the molecule's chemical reactivity, physical properties, and potential biological activity.

Chemical Structure

Below is the two-dimensional structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key identifiers and quantitative properties of the molecule are summarized in the table below. The distinction between monoisotopic mass and average molecular weight is crucial for high-resolution mass spectrometry versus stoichiometric calculations, respectively.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.197 g/mol | [1] |

| Monoisotopic Mass | 203.05824 Da | [2] |

| IUPAC Name | This compound | - |

| InChI | InChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15) | [2] |

| InChIKey | SIFWJAMUHPEUPM-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | [2] |

Predicted Physicochemical & Spectroscopic Profile

Predicted Physical Properties

-

Appearance: Expected to be a solid at room temperature, likely off-white to yellow, characteristic of many indole derivatives.

-

Solubility: Due to the polar carboxylic acid and acetyl groups, it should exhibit moderate solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in nonpolar solvents like hexane is expected to be low. Water solubility will likely be poor but will increase significantly in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid to form a carboxylate salt.

-

pKa: The carboxylic acid proton is the most acidic, with a predicted pKa in the range of 3.5-4.5, similar to other indole-3-carboxylic acids. The N-H proton of the indole ring is much less acidic, with a pKa typically around 17.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals in major spectroscopic techniques.

| Technique | Predicted Features | Rationale |

| IR Spectroscopy | ~3300 cm⁻¹ (sharp): N-H stretch2500-3300 cm⁻¹ (very broad): O-H stretch of carboxylic acid~1700-1720 cm⁻¹ (strong): C=O stretch of carboxylic acid~1660-1680 cm⁻¹ (strong): C=O stretch of acetyl ketone~1600, 1450 cm⁻¹: Aromatic C=C stretches | The indole N-H gives a characteristic sharp peak. The carboxylic acid O-H is broad due to hydrogen bonding. The two carbonyl groups are electronically distinct; the ketone carbonyl is conjugated with the indole π-system, lowering its frequency relative to the carboxylic acid carbonyl.[3] |

| ¹H NMR | ~11.0-12.0 ppm (s, 1H): Indole N-H~12.0-13.0 ppm (s, broad, 1H): Carboxylic acid O-H~7.2-8.2 ppm (m, 4H): Aromatic protons~2.7 ppm (s, 3H): Acetyl CH₃ | Protons on heteroatoms (N-H, O-H) are highly deshielded and often broad. The aromatic protons will appear as a complex multiplet. The acetyl methyl protons are a distinct singlet, shifted downfield by the adjacent carbonyl group.[3] |

| ¹³C NMR | ~180-195 ppm: Acetyl C=O~165-175 ppm: Carboxylic acid C=O~110-140 ppm: 8 aromatic/indole carbons~30 ppm: Acetyl CH₃ | Carbonyl carbons are the most deshielded signals. The ketone carbonyl is typically further downfield than the carboxylic acid carbonyl.[4] The eight carbons of the bicyclic indole ring will appear in the aromatic region.[4] |

| Mass Spectrometry | [M+H]⁺: m/z 204.0655[M-H]⁻: m/z 202.0510Key Fragments: Loss of H₂O, COOH, and CH₃CO | High-resolution mass spectrometry should confirm the exact mass.[2] Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (45 Da). The acetyl group (43 Da) is another likely neutral loss. |

Synthetic Strategy and Methodologies

A robust and reproducible synthetic route is paramount for obtaining any compound for further study. While a specific published synthesis for this compound is not prominent, a reliable pathway can be designed based on classical indole synthesis reactions. The Japp-Klingemann reaction provides a powerful and convergent approach.

Proposed Synthetic Route: Japp-Klingemann Reaction

This strategy involves the reaction of a diazonium salt with an active methylene compound, in this case, a β-keto ester, which upon acid-catalyzed cyclization yields the desired indole core.

Caption: Proposed synthetic workflow via the Japp-Klingemann reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative, hypothetical procedure. Researchers should perform their own optimizations and safety assessments.

Step 1: Formation of Benzenediazonium Chloride

-

In a 250 mL beaker, dissolve aniline (1.0 eq) in 3 M hydrochloric acid (3.0 eq).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing. The excess acid ensures complete diazotization and prevents unwanted side reactions.

-

-

The resulting solution of the diazonium salt is used immediately in the next step.

Step 2: Japp-Klingemann Coupling and Fischer Cyclization

-

In a separate flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol, and cool to 0-5 °C.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) to deprotonate the active methylene group, forming the enolate.

-

Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. A colored precipitate (the hydrazone) should form.

-

Causality: The electron-rich enolate acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt.

-

-

After the addition is complete, stir for 1-2 hours at low temperature.

-

Isolate the hydrazone intermediate by filtration, wash with cold water, and dry.

-

Add the dried hydrazone to polyphosphoric acid (PPA) or concentrated sulfuric acid and heat to 80-100 °C for 1-2 hours.

-

Pour the hot reaction mixture onto crushed ice to precipitate the crude product, ethyl 2-acetyl-1H-indole-3-carboxylate.

-

Filter, wash with water until neutral, and purify by recrystallization from ethanol.

-

Validation: The intermediate ester product should be validated by ¹H NMR (presence of ethyl signals) and mass spectrometry before proceeding.

-

Step 3: Saponification to the Carboxylic Acid

-

Suspend the purified indole ester (1.0 eq) in a mixture of THF/methanol and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis shows complete consumption of the starting material.

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

-

Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

-

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Validation: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.

-

Relevance in Medicinal Chemistry and Drug Development

The this compound scaffold is rich in pharmacophoric features, making it an attractive starting point for drug discovery. The indole N-H can act as a hydrogen bond donor, the two carbonyl oxygens are hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking and hydrophobic interactions.

-

Anti-inflammatory Agents: Indole derivatives are well-known for their anti-inflammatory properties. The core structure is present in non-steroidal anti-inflammatory drugs (NSAIDs). Cysteinyl-leukotrienes (CysLTs) are inflammatory mediators, and novel indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT1 antagonists for potential use in asthma treatment.[6]

-

Antimicrobial and Antioxidant Activity: Modifications of the indole-3-carboxylic acid core have led to compounds with significant antioxidant activity.[7] The indole ring's ability to scavenge free radicals is a key aspect of this function. Furthermore, various indole derivatives have been reported to possess antibacterial and antifungal properties.[8]

-

GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. Indole-2-carboxamides have been explored as allosteric modulators for the cannabinoid receptor 1 (CB1), which is involved in metabolism, nociception, and neuronal functions.[9] The functional groups on the this compound scaffold could be readily converted to amides for similar applications.

-

Auxin Mimics: In agrochemical research, indole-3-carboxylic acids are related to indole-3-acetic acid (IAA), a primary plant hormone (auxin). Synthetic derivatives are being developed as novel herbicides that mimic or antagonize the natural auxin response.[5][10]

Conclusion

This compound is a compound of significant interest, possessing a robust chemical scaffold and versatile functional groups. While detailed experimental data remains limited, its molecular properties and spectroscopic fingerprints can be confidently predicted, providing a solid foundation for its synthesis and characterization. The proposed synthetic route via the Japp-Klingemann reaction offers a reliable and well-precedented method for its preparation. Given the established importance of the indole-carboxylic acid core in diverse therapeutic areas—from anti-inflammatory to neurological applications—this molecule stands as a valuable and promising building block for the next generation of small-molecule therapeutics and chemical probes.

References

-

Mathew, B. et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

-

PubChem. (n.d.). Oxindole-3-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Luo, L. et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]

-

Wikipedia. (2024). Tryptophan. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-acetyl-1H-indole-5-carboxylic acid. Retrieved from [Link]

-

Srinivas, M. et al. (2012). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

-

Kim, J. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

-

Kulkarni, P. M. et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

-

Clegg, W. et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E. [Link]

-

Luo, L. et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. bipublication.com [bipublication.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2-acetyl-1H-indole-3-carboxylic acid: Predictive Analysis for Structural Elucidation

This technical guide provides a detailed predictive analysis of the spectral data for 2-acetyl-1H-indole-3-carboxylic acid, a molecule of interest to researchers in medicinal chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific compound, this document synthesizes established spectroscopic principles and data from analogous structures to construct a reliable reference for its identification and characterization. The methodologies and interpretations are designed for professionals requiring a deep understanding of structural analysis.

The core structure combines an indole nucleus with two key electron-withdrawing groups: an acetyl group at the C2 position and a carboxylic acid at the C3 position. This unique substitution pattern dictates a distinct spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, specific choices in experimental setup are critical for obtaining a high-quality, interpretable spectrum.

Expert Rationale for Experimental Protocol

The choice of solvent is paramount. Due to the presence of two highly acidic, exchangeable protons (N-H and COOH) and the compound's overall polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange rate of the N-H and COOH protons, allowing them to be observed as distinct, often broad, signals. Tetramethylsilane (TMS) will be used as the internal standard, setting the 0 ppm reference point.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆. Ensure complete dissolution, vortexing gently if necessary.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of at least 15 ppm is recommended to ensure the capture of the highly deshielded carboxylic acid proton.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Predicted ¹H NMR Spectral Data

The electron-withdrawing nature of the acetyl and carboxylic acid groups will significantly deshield the protons on the indole ring, shifting them downfield compared to the parent indole.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~13.5 | broad singlet | 1H | COOH | Extremely deshielded due to acidity and hydrogen bonding. |

| H-b | ~12.3 | broad singlet | 1H | N-H | Deshielded indole N-H proton, broadened by slow exchange. |

| H-4 | ~8.20 | doublet (d) | 1H | Ar-H (C4-H) | Strongly deshielded by the anisotropic effect of the C3-COOH and C2-C=O groups. |

| H-7 | ~7.65 | doublet (d) | 1H | Ar-H (C7-H) | Aromatic proton adjacent to the indole nitrogen. |

| H-5 | ~7.30 | triplet (t) | 1H | Ar-H (C5-H) | Typical aromatic region, coupled to H-4 and H-6. |

| H-6 | ~7.25 | triplet (t) | 1H | Ar-H (C6-H) | Typical aromatic region, coupled to H-5 and H-7. |

| H-c | ~2.65 | singlet (s) | 3H | -COCH₃ | Protons on a methyl group adjacent to a carbonyl, deshielded.[1] |

graph "Molecule_H_NMR" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis]; overlap=false; splines=false;// Define nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.8!"]; C3a [label="C", pos="0,-1.2!"]; C7a [label="C", pos="1.2,0.4!"]; C4 [label="C", pos="0,-2.4!"]; C5 [label="C", pos="1.2,-2.8!"]; C6 [label="C", pos="2.4,-2.0!"]; C7 [label="C", pos="2.4,-0.8!"]; // Substituents C_acetyl [label="C", pos="-2.4,1.0!"]; O_acetyl [label="O", pos="-2.4,2.0!"]; CH3_acetyl [label="CH₃", pos="-3.6,0.2!", fontcolor="#EA4335"]; C_acid [label="C", pos="-2.4,-1.4!"]; O1_acid [label="O", pos="-2.4,-2.4!"]; O2_acid [label="O", pos="-3.6,-1.0!"]; // Protons H_b [label="H", pos="0,1.8!", fontcolor="#34A853"]; H_4 [label="H", pos="-0.8,-3.0!", fontcolor="#EA4335"]; H_5 [label="H", pos="1.2,-3.8!", fontcolor="#FBBC05"]; H_6 [label="H", pos="3.4,-2.4!", fontcolor="#4285F4"]; H_7 [label="H", pos="3.4,-0.2!", fontcolor="#34A853"]; H_a [label="H", pos="-4.4,-1.4!", fontcolor="#EA4335"]; // Labels label_b [label="b", pos="-0.5,2.0!", fontcolor="#34A853"]; label_4 [label="4", pos="-1.2,-2.6!", fontcolor="#EA4335"]; label_5 [label="5", pos="0.8,-3.4!", fontcolor="#FBBC05"]; label_6 [label="6", pos="2.8,-2.0!", fontcolor="#4285F4"]; label_7 [label="7", pos="2.8,-0.8!", fontcolor="#34A853"]; label_c [label="c", pos="-4.0,0.6!", fontcolor="#EA4335"]; label_a [label="a", pos="-4.0,-1.0!", fontcolor="#EA4335"]; // Draw bonds edge [style=solid]; N1 -- C2; N1 -- C7a; N1 -- H_b; C2 -- C3; C2 -- C_acetyl; C3 -- C3a; C3 -- C_acid; C3a -- C4; C3a -- C7a; C4 -- C5; C4 -- H_4; C5 -- C6; C5 -- H_5; C6 -- C7; C6 -- H_6; C7 -- C7a; C7 -- H_7; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl; C_acid -- O1_acid [style=double]; C_acid -- O2_acid; O2_acid -- H_a;

}

Caption: Structure of this compound with proton labels.

Predicted ¹³C NMR Spectral Data

The carbon spectrum will be characterized by two very downfield signals for the carbonyl carbons and the expected signals for the indole ring system. Carbons C2 and C3 will be significantly downfield due to the direct attachment of the deshielding substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

| ~193.0 | C =O (Acetyl) | Ketone carbonyls typically appear in this region.[2][3] |

| ~165.0 | C =O (Acid) | Carboxylic acid carbonyls are found in this range, slightly upfield from ketones.[2][4] |

| ~138.0 | C 7a | Quaternary indole carbon adjacent to the nitrogen. |

| ~135.0 | C 2 | Highly deshielded due to attachment of the acetyl group. |

| ~127.0 | C 3a | Quaternary indole carbon at the ring junction. |

| ~124.5 | C 4 | Aromatic CH, shifted downfield. |

| ~123.0 | C 6 | Aromatic CH. |

| ~121.5 | C 5 | Aromatic CH. |

| ~113.0 | C 7 | Aromatic CH adjacent to the nitrogen. |

| ~112.0 | C 3 | Quaternary carbon attached to the carboxylic acid. |

| ~30.0 | -COC H₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000 to 600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be run first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Data

The spectrum will be dominated by features from the carboxylic acid, the ketone, and the indole N-H. The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity / Shape | Functional Group | Rationale |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid Dimer) | The hallmark of a hydrogen-bonded carboxylic acid.[4][5] |

| ~3250 | Medium, Sharp | N-H stretch (Indole) | A distinct, sharper peak often superimposed on the broad O-H band. |

| ~1705 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Conjugation with the indole ring lowers the frequency from a typical ~1760 cm⁻¹.[4][6] |

| ~1660 | Strong, Sharp | C=O stretch (Acetyl Ketone) | Lowered from the typical ~1715 cm⁻¹ due to conjugation with the indole ring system.[7][8] |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) | Multiple bands are expected from the indole ring. |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Coupled with O-H bending. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that will keep the molecule intact, allowing for clear observation of the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often highly sensitive for carboxylic acids.

-

High-Resolution MS: If available, perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₉NO₃

-

Monoisotopic Mass: 203.0582 g/mol

-

Predicted Molecular Ion (ESI Negative Mode): [M-H]⁻ = 202.0513 m/z

-

Predicted Molecular Ion (ESI Positive Mode): [M+H]⁺ = 204.0652 m/z

The fragmentation pattern will be key to confirming the positions of the substituents.

Table 4: Predicted Key Fragment Ions (EI or CID)

| m/z (charge) | Proposed Loss | Fragment Structure |

| 188 | Loss of •CH₃ | [M - 15]⁺ |

| 186 | Loss of H₂O | [M - 18]⁺ |

| 158 | Loss of •COOH | [M - 45]⁺ |

| 144 | Loss of •CH₃ and CO₂ | [M - 15 - 44]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10];M [label="[M]⁺˙\nm/z = 203", fillcolor="#F1F3F4", style=filled]; F1 [label="[M - CH₃]⁺\nm/z = 188", fillcolor="#F1F3F4", style=filled]; F2 [label="[M - H₂O]⁺˙\nm/z = 185", fillcolor="#F1F3F4", style=filled]; F3 [label="[M - COOH]⁺\nm/z = 158", fillcolor="#F1F3F4", style=filled]; F4 [label="[CH₃CO]⁺\nm/z = 43", fillcolor="#F1F3F4", style=filled]; M -> F1 [label="- •CH₃"]; M -> F2 [label="- H₂O"]; M -> F3 [label="- •COOH"]; M -> F4 [label="α-cleavage"];

}

Caption: Predicted major fragmentation pathways for this compound.

Integrated Workflow for Structural Confirmation

No single technique provides the complete picture. True structural confidence comes from the synergistic integration of all spectral data.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural characterization of this compound relies on a cohesive interpretation of its NMR, IR, and MS spectra. This guide establishes a predictive spectral profile: ¹H NMR will show highly deshielded aromatic protons (especially H-4) and two exchangeable singlets above 12 ppm. ¹³C NMR will confirm the presence of two distinct carbonyls (~193 and ~165 ppm). The IR spectrum will be defined by an extremely broad O-H stretch and two sharp C=O bands (~1705 and ~1660 cm⁻¹). Finally, mass spectrometry will confirm the molecular formula and show characteristic losses of methyl, water, and the carboxylic acid group. This comprehensive dataset serves as an authoritative reference for any researcher working with this compound.

References

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

-

ChemSynthesis. (n.d.). 3-acetyl-1H-indole-5-carboxylic acid. [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

In Silico Modeling of 2-acetyl-1H-indole-3-carboxylic Acid: A Technical Guide to Unraveling Molecular Interactions

Introduction: Bridging Computational Chemistry and Drug Discovery

In the modern era of pharmaceutical research, in silico methodologies are indispensable, accelerating the discovery and design of novel therapeutic agents by providing profound insights into molecular interactions at an atomic level. This guide offers a comprehensive, technically-grounded walkthrough for modeling the interactions of 2-acetyl-1H-indole-3-carboxylic acid , a molecule built upon the privileged indole scaffold, which is a cornerstone in many biologically active compounds.[1]

The focus of our investigation is the interaction of this ligand with Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in the kynurenine pathway of tryptophan metabolism.[2][3] IDO1 is a well-established therapeutic target, particularly in immuno-oncology, as its upregulation in tumor microenvironments contributes to immune escape.[4][5] Given that indole-based structures are known to inhibit IDO1, this enzyme serves as a highly relevant and illustrative target for this guide.[6]

This document is structured to guide researchers through a logical, field-proven computational workflow, from initial system preparation to the dynamic simulation of the protein-ligand complex. We will delve into the causality behind each methodological choice, ensuring a robust and reproducible in silico experiment.

Section 1: System Preparation: The Foundation for a Credible Model

Target Protein (IDO1) Preparation

The starting point for structure-based drug design is a high-resolution crystal structure of the target protein.[7] For this guide, we will utilize the human IDO1 structure.

Detailed Protocol:

-

Structure Retrieval: Download the crystal structure of human IDO1 from the RCSB Protein Data Bank. A suitable entry is PDB ID: 6R63 , which shows IDO1 in complex with an inhibitor, providing a well-defined active site.[8]

-

Initial Cleaning (Using UCSF Chimera or PyMOL):

-

Load the PDB file (6R63.pdb).

-

Remove all non-essential molecules, including water (HOH), co-solvents, and the co-crystallized ligand. This is crucial to ensure the docking simulation is not biased by the original ligand's presence.

-

Isolate the protein chain(s) of interest (e.g., Chain A).

-

-

Protein Preparation (Using AutoDock Tools): [9]

-

Add polar hydrogens, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.[10]

-

Assign Gasteiger charges, a method for calculating partial atomic charges that is fundamental for evaluating electrostatic interactions.

-

Merge non-polar hydrogens to reduce computational complexity.

-

Save the prepared protein structure in the PDBQT format (ido1_prepared.pdbqt), which includes charge and atom type information required by AutoDock Vina.[11]

-

Ligand (this compound) Preparation

Proper ligand preparation ensures that its three-dimensional conformation, charge distribution, and bond orders are correct.

Detailed Protocol:

-

2D Structure Definition: Obtain the 2D structure of this compound, for instance, from PubChem or by drawing it in a chemical sketcher like ChemDraw.

-

3D Conversion and Energy Minimization:

-

Use a program like Open Babel or the tools within UCSF Chimera to convert the 2D structure into a 3D conformation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy, sterically favorable conformation.

-

-

Ligand Preparation for Docking (Using AutoDock Tools): [12]

-

Detect the rotatable bonds within the ligand. This flexibility is essential for the docking algorithm to explore different binding poses.

-

Assign Gasteiger charges.

-

Save the final structure in the PDBQT format (ligand.pdbqt).

-

Workflow for System Preparation

Caption: Workflow for preparing the receptor (IDO1) and ligand for molecular docking.

Section 2: Molecular Docking: Predicting the Binding Pose and Affinity

Trustworthiness: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] The scoring function provides an estimate of the binding affinity. While not an absolute measure of binding energy, it is highly effective for ranking potential ligands and identifying key interaction patterns. We use AutoDock Vina, a widely validated and efficient open-source docking engine.[9][14]

Defining the Binding Site

Scientist's Note: The definition of the search space (the "grid box") is a critical parameter. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can reduce predictive accuracy. By centering the grid on the co-crystallized inhibitor from the original PDB file (6R63), we are focusing the search on a biologically validated active site.[15]

AutoDock Vina Protocol

Detailed Protocol:

-

Grid Box Definition:

-

Using AutoDock Tools, load the prepared receptor (ido1_prepared.pdbqt).

-

Center the grid box on the active site. For PDB 6R63, the approximate center coordinates can be determined from the location of the original inhibitor.

-

Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the active site cavity.

-

-

Configuration File: Create a text file (conf.txt) specifying the input files and search space parameters.

-

Execution: Run the docking simulation from the command line: vina --config conf.txt --log results.log

-

Analysis of Results:

-

The output file results.pdbqt will contain up to nine predicted binding poses, ranked by their binding affinity (in kcal/mol).

-

The results.log file provides a summary table of these scores.

-

Visualize the top-ranked pose in complex with the IDO1 receptor using PyMOL or UCSF Chimera.

-

Analyze the key interactions: identify hydrogen bonds, hydrophobic contacts, and potential π-π stacking between the ligand's indole ring and aromatic residues in the active site (e.g., Tyr126, Phe163).[16]

-

Docking Results Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.000 | Arg231, Ser167, Phe163 |

| 2 | -8.2 | 1.251 | Arg231, Cys129, Tyr126 |

| 3 | -8.0 | 1.874 | Ser167, Ala264, Phe226 |

| ... | ... | ... | ... |

| (Note: Data is illustrative. Actual results will be generated by the simulation.) |

Section 3: Molecular Dynamics (MD) Simulation: From Static Snapshot to Dynamic Reality

Expertise & Experience: Molecular docking provides a valuable but static prediction of the binding event. Biological systems, however, are dynamic. MD simulations offer a way to observe the physical movements of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex, the role of solvent, and the persistence of key interactions.[17] We will use GROMACS, a highly efficient and widely used MD simulation package.[18]

System Building and Parameterization

Scientist's Note: A significant challenge in protein-ligand simulations is generating accurate force field parameters for the ligand that are compatible with the protein's force field (e.g., CHARMM36m).[19][20] Using a server like CGenFF is a standard and reliable method to obtain these parameters, ensuring that the interactions within the ligand and between the ligand and the protein are described by a consistent physical model.[21][22]

GROMACS MD Simulation Protocol

Caption: Step-by-step workflow for a GROMACS molecular dynamics simulation.

Detailed Protocol:

-

Topology Generation:

-

System Solvation and Ionization:

-

Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the water and ions to relax around the solute. Confirm that the system temperature has reached and stabilized at the target value (e.g., 300 K).

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate for a longer period (~200 ps), again with position restraints. This step ensures the system's pressure and density stabilize.

-

-

Production MD: Run the production simulation for a duration sufficient to observe the dynamics of interest (e.g., 100 ns) without any position restraints.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the overall complex is structurally stable.[24][25]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, and can indicate which residues are most affected by ligand binding.[26][27]

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance for binding affinity.

-

Section 4: Advanced In Silico Analysis

Pharmacophore Modeling

Authoritative Grounding: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity.[28] Based on the stable interactions identified through MD simulations, a 3D pharmacophore model can be generated. This model can then be used as a query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential binding features, potentially leading to new IDO1 inhibitors.[29][30]

ADMET Prediction

Trustworthiness: A potent inhibitor is not necessarily a viable drug candidate. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital.[31] Various open-access web servers (e.g., SwissADME) can predict key properties like Lipinski's rule of five, bioavailability, and potential toxicity based on the ligand's structure.[13][32] This step helps to "fail fast, fail cheap," prioritizing compounds with more favorable drug-like profiles for further development.[33][34][35]

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of this compound with its potential target, IDO1. By progressing from the foundational steps of system preparation through static molecular docking to dynamic molecular simulations and advanced analyses, researchers can build a detailed, multi-faceted understanding of the molecular recognition process.

The causality-driven protocols described herein are designed to ensure scientific rigor and reproducibility. The insights gained from such studies—identifying key binding interactions, assessing complex stability, and predicting drug-like properties—are invaluable for guiding the rational design and optimization of new, more effective therapeutic agents. Ultimately, these computational methods serve as a powerful hypothesis-generation engine that, when coupled with experimental validation, significantly streamlines the path from molecular concept to clinical candidate.

References

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Wiesmann, D. P., Panmanee, J., & Mukda, S. (2022). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Journal of Basic and Applied Pharmacology, O52-61. Retrieved from [Link]

-

RCSB Protein Data Bank. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. Retrieved from [Link]

-

Lee, S. M., & Kim, D. H. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Molecules and Cells, 44(9), 627-636. Retrieved from [Link]

-

GROMACS Forums. (2022). Ligand Parameters - User discussions. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

Agnihotri, S., & Roy, K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1021-1039. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

-

Zhang, X., et al. (2025). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sgrignani, J., et al. (2016). Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure. ChemMedChem, 11(11), 1184-1193. Retrieved from [Link]

-

Akinnuwesi, A. A., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Zhang, X., et al. (2025). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Galaxy Training. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]

-

RCSB Protein Data Bank. (2018). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. Retrieved from [Link]

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Fung, S., et al. (2014). A molecular docking strategy for identifying fragment inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Cancer Research, 74(19 Supplement), 5372. Retrieved from [Link]

-

Darré, L., et al. (2019). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Journal of Chemical Theory and Computation, 15(1), 72-77. Retrieved from [Link]

-

ResearchGate. (2024). What is the major difference between RMSD and RMSF analysis?. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetylindoline-2-carboxylic acid. Retrieved from [Link]

-

Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. Retrieved from [Link]

-

Yue, E. W., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Medicinal Chemistry, 64(9), 5645-5667. Retrieved from [Link]

-

Klicic, J., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17731-17748. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Retrieved from [Link]

-

GROMACS Forums. (2024). How to use ligand parameter file generated by ffTK in GROMACS?. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). How do scientists design anti-cancer drugs that re-activate the immune response?. Retrieved from [Link]

-

iGEM 2023. (n.d.). Simulation Analysis. IIT-Roorkee. Retrieved from [Link]

-

ResearchGate. (n.d.). Docking results of identified compounds with IDO1. Retrieved from [Link]

-

Mirage News. (2026, January 23). Strong Immune Defence Against Cancer. Retrieved from [Link]

-

Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

-

Prendergast, G. C., & Malachowski, W. P. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Retrieved from [Link]

-

Lewis-Ballester, A., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1085-1093. Retrieved from [Link]

-

GROMACS. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link]

-

Bowman, G. R., & Geissler, P. L. (2012). A Comparison of Multiscale Methods for the Analysis of Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 8(8), 2821-2831. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-acetyl-1H-indole-5-carboxylic acid. Retrieved from [Link]

-

IJPSR. (2023). IN-SILICO ADMET PREDICTION ON PHYTOCHEMICAL COMPONENTS OF CITRUS SINENSIS. Retrieved from [Link]

-

Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(8), 2611-2616. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miragenews.com [miragenews.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. Drug Design Workshop [drug-design-workshop.ch]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein-Ligand Complex [mdtutorials.com]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. Protein-Ligand Complex [mdtutorials.com]

- 21. youtube.com [youtube.com]

- 22. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 23. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 25. researchgate.net [researchgate.net]

- 26. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 27. 2023.igem.wiki [2023.igem.wiki]

- 28. Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. ijpsr.com [ijpsr.com]

- 33. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of 2-acetyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids and modern pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific derivative, 2-acetyl-1H-indole-3-carboxylic acid. While a singular "discovery" of this molecule is not prominently documented, its structural motifs—an acetyl group at the C2 position and a carboxylic acid at the C3 position—suggest its potential as a valuable intermediate or a bioactive agent in its own right, drawing from the rich pharmacological profile of related indole derivatives. This document serves as a practical guide for researchers aiming to synthesize and study this and similar compounds, offering detailed protocols, mechanistic insights, and characterization benchmarks.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2] Derivatives of indole-carboxylic acids have demonstrated a multitude of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[2][3][4][5] For instance, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, showcasing the therapeutic potential of this class of compounds.[6] Furthermore, the introduction of an acetyl group can significantly influence the electronic and steric properties of the indole ring, potentially modulating its biological activity.

This guide focuses on this compound, a molecule that combines the key functionalities of a carboxylic acid and an acetyl group on the indole core. The strategic placement of these groups offers multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and the development of new therapeutic agents. The following sections will detail a proposed synthetic pathway, purification strategies, and analytical methods for the unambiguous identification of this target compound.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, starting from a readily available indole precursor. A logical and efficient pathway involves the protection of the indole nitrogen, followed by selective functionalization at the C3 and C2 positions, and concluding with deprotection and hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of the indole nitrogen to prevent side reactions, followed by the introduction of the carboxylic acid moiety (as an ester) at the C3 position. Subsequent acetylation at the C2 position, and final deprotection/hydrolysis yields the target compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-acetyl-1H-indole-3-carboxylate

This initial step serves to both protect the indole nitrogen and install the precursor to the carboxylic acid group at the C3 position.

-

Rationale: Acetylation of the indole nitrogen enhances the electron-withdrawing nature of the pyrrole ring, which can influence the regioselectivity of subsequent electrophilic substitution reactions. Using acetic anhydride provides a straightforward method for this protection.[7]

-

Procedure:

-

To a solution of ethyl 1H-indole-3-carboxylate (1.0 eq) in pyridine (10 volumes), add acetic anhydride (1.5 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield ethyl 1-acetyl-1H-indole-3-carboxylate.[7]

-

Step 2: Friedel-Crafts Acetylation at the C2 Position

With the C1 and C3 positions occupied, the C2 position becomes the next favorable site for electrophilic substitution.

-

Rationale: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (2.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.

-

Add a solution of ethyl 1-acetyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product, ethyl 1,2-diacetyl-1H-indole-3-carboxylate.

-

Step 3: Hydrolysis to this compound

The final step involves the removal of the N-acetyl protecting group and the hydrolysis of the ethyl ester to the carboxylic acid.

-

Rationale: Basic hydrolysis using sodium hydroxide is an effective method for both saponification of the ester and removal of the N-acetyl group.[8]

-

Procedure:

-

Dissolve the crude ethyl 1,2-diacetyl-1H-indole-3-carboxylate in a mixture of methanol and 2M aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Isolation and Purification

The purity of the final compound is critical for its use in biological assays and further chemical transformations. A combination of extraction and recrystallization is typically employed.

Work-up and Extraction

The work-up procedure described in the synthetic protocol is designed to remove the bulk of reagents and by-products. The choice of solvents for extraction is based on the polarity of the intermediate compounds.

Purification by Recrystallization

-

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

-

Protocol:

-

Select an appropriate solvent or solvent system in which the crude this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for indole carboxylic acids.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry thoroughly.

-

Characterization and Analytical Data

Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the acetyl protons (-COCH₃) around δ 2.5 ppm. - Aromatic protons of the indole ring in the range of δ 7.0-8.5 ppm. - A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm. - A broad singlet for the N-H proton of the indole ring.[3] |

| ¹³C NMR | - A signal for the acetyl carbonyl carbon around δ 190-200 ppm. - A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm. - Signals for the aromatic carbons of the indole ring. |

| FT-IR (KBr) | - A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - A C=O stretching band for the acetyl ketone around 1660-1680 cm⁻¹. - N-H stretching of the indole ring around 3300-3500 cm⁻¹.[3] |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ). |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final compound.[9]

-

Method: A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Biological Significance and Applications

While the specific biological activity of this compound is not extensively reported, its structural features suggest several potential areas of investigation:

-

Anti-inflammatory and Analgesic: Many indole-3-carboxylic acid derivatives exhibit anti-inflammatory and analgesic properties.[3][4]

-

Antimicrobial Agents: The indole nucleus is a common feature in antimicrobial compounds.[2][10]

-

Anticancer Activity: Indole derivatives have been investigated for their potential as anticancer agents.[11]

-

Enzyme Inhibition: The carboxylic acid and acetyl groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes. For example, indole-2-carboxylic acids have shown inhibitory activity against HIV-1 integrase.[6]

-

Herbicidal Activity: Indole-3-carboxylic acid derivatives have been explored as potential herbicides.[12]

The synthesis of this compound provides a platform for generating a library of derivatives for screening against various biological targets.

Caption: Potential therapeutic and agrochemical applications.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis, isolation, and characterization of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and validate this compound for further investigation. The rich chemical landscape of indole derivatives suggests that this particular molecule holds promise as a versatile building block and a candidate for biological screening in various therapeutic areas. The detailed protocols and rationale provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this and related indole structures.

References

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Tryptophan - Wikipedia. Wikipedia. Available at: [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Center for Biotechnology Information. Available at: [Link]

-

synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

3-acetylindole. Sciencemadness Discussion Board. Available at: [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.

-